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Compound of Interest

Compound Name: 2-Fluorocumene
CAS No.: 2022-67-5
Cat. No.: B3367959
Get Quote
. J

Compound: 1-Fluoro-2-isopropylbenzene (2-Fluorocumene) CAS Registry Number: 2022-67-5
Molecular Formula: C

H

F Molecular Weight: 138.18 g/mol

Executive Summary

2-Fluorocumene serves as a critical fluorinated building block in the synthesis of
agrochemicals and pharmaceutical intermediates. Its structural uniqueness lies in the ortho-
positioning of the electron-withdrawing fluorine atom relative to the electron-donating isopropy!
group.[1] This steric and electronic clash creates distinct spectroscopic signatures—particularly
in

F and

C NMR—that differ significantly from its para and meta isomers. This guide provides a
validated reference for interpreting these signals, grounded in experimental literature and
fundamental spectroscopic principles.
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Mass Spectrometry (MS) Analysis

Method: Electron lonization (El), 70 eV.

The mass spectrum of 2-fluorocumene is dominated by benzylic cleavage, modified by the

presence of the ortho-fluorine. Unlike non-fluorinated cumene, the stability of the resulting

cations is influenced by the fluorine's inductive effect (

) and resonance effect (

).

Eragmentation L ogic & Data
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Fragmentation Pathway Diagram
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The following diagram illustrates the primary fragmentation pathways, highlighting the
competition between simple cleavage and rearrangement.
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Caption: Primary EI-MS fragmentation pathways for 2-Fluorocumene showing the competition
between methyl loss and propene elimination.

Infrared Spectroscopy (IR)

Method: FT-IR (Neat film or CCI

solution).

The IR spectrum is diagnostic for the ortho-substitution pattern and the C-F bond. The lack of
N-H or O-H stretches simplifies the high-frequency region.
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Wavenumber (cm

Vibration Mode

Diagnostic Notes

)
C-H Stretch ( Characteristic doublet for
2965, 2875 ,
) isopropyl methyls.
C-H Stretch (
3040 - 3070 Weak aromatic C-H stretching.
)
o "Breathing” modes of the
1585, 1490 C=C Aromatic Ring Stretch ]
benzene ring.
Strong, broad band. The C-F
1230 - 1250 C-F Stretch stretch is often coupled with
ring vibrations.
Strong band characteristic of
755 C-H Out-of-Plane Bending 1,2-disubstituted (ortho)

benzene rings.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCI

(Chloroform-d) Internal Standard: TMS (

0.00 ppm)

The NMR analysis is the most definitive tool for 2-fluorocumene. The presence of the

F nucleus (Spin 1/2, 100% abundance) causes extensive splitting in both

H and
C spectra due to
-coupling.

A. F NMR
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This is the cleanest starting point for identification.
e Chemical Shift:

-119.4 ppm

o Multiplicity: Multiplet (ddd) due to coupling with aromatic protons (ortho, meta, para) and
potentially the methine proton.

B. H NMR Data (400 MHz)

Chemical Shift

Coupling (
( Multiplicity Integration Assignment
in Hz)
)
1.25 Doublet (d) 6H Isopropyl -CH
Isopropyl -CH-
3.27 Septet (sept) 1H P 'py
(Methine)
7.00 - 7.15 Multiplet (m) 2H Complex Ar-H (C3, C5)
7.18-7.30 Multiplet (m) 2H Complex Ar-H (C4, C6)

Note: The aromatic region is complex due to overlapping

, and

couplings. The proton at C3 (ortho to F) typically resonates upfield relative to C6.

C. C NMR Data (100 MHz)

The

C spectrum is defined by large C-F coupling constants. These couplings are diagnostic for the
position of carbons relative to the fluorine atom.
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Chemical Shift

( Multiplicity (Hz) Assighment Carbon Type
)

160.2 Doublet (d) 245.0 Cl (Ipsoto F) Quaternary (C-F)
136.8 Doublet (d) 15.0 C2 (Ortho to F) i?::temary (c
127.9 Doublet (d) 8.0 C3 (Metato F) CH Aromatic
124.7 Doublet (d) 3.5 C4 (Parato F) CH Aromatic
130.0 Doublet (d) 4.5 C5 (Metato F) CH Aromatic
1155 Doublet (d) 23.0 C6 (Ortho to F) CH Aromatic
27.0 Doublet (d) ~2.0 Isopropyl CH Methine

225 Singlet (s) - Isopropyl CH Methyl

NMR Assignment Logic Diagram

The following decision tree outlines the logic for assigning the aromatic carbons based on C-F
coupling magnitude.
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Caption: Logic flow for assigning aromatic

C signals based on Magnitude of C-F coupling constants (
).

Experimental Protocols
Protocol A: Sample Preparation for NMR

Objective: Prepare a high-concentration sample for
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C detection while minimizing solvent viscosity effects.

Material: Weigh 20-30 mg of 2-fluorocumene (liquid) into a clean vial.

Solvent: Add 0.6 mL of CDCI

(99.8% D) containing 0.03% v/v TMS.

Filtration: If the neat liquid appears cloudy, filter through a small plug of glass wool into the
NMR tube (5 mm precision tube).

Acquisition:
o H: 16 scans, 1 second relaxation delay.

o C:512-1024 scans (due to splitting reducing peak height), 2 second relaxation delay.

o F: Run uncoupled first, then proton-decoupled if broadband decoupling is available.

Protocol B: GC-MS Analysis

Objective: Confirm purity and fragmentation pattern.
e Dilution: Dilute 1
L of neat 2-fluorocumene in 1.5 mL of HPLC-grade Dichloromethane (DCM).
e Injection: 1
L split injection (Split ratio 50:1).
e Column: DB-5ms or equivalent (30m x 0.25mm ID x 0.25
m film).
e Temperature Program:

o Hold 50°C for 2 min.

o Ramp 15°C/min to 250°C.
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o Hold 3 min.

o Detection: MS Source at 230°C, Quadrupole at 150°C. Scan range 40-300 m/z.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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